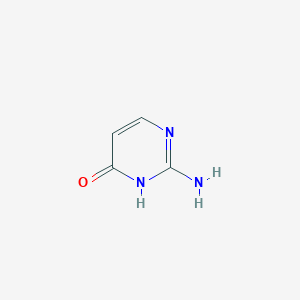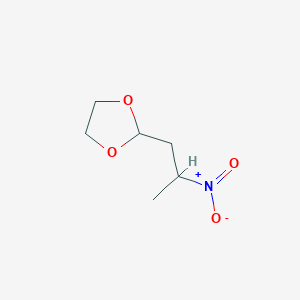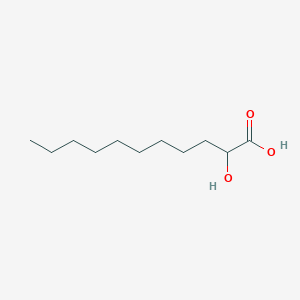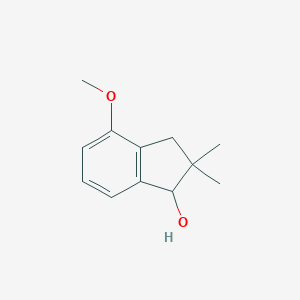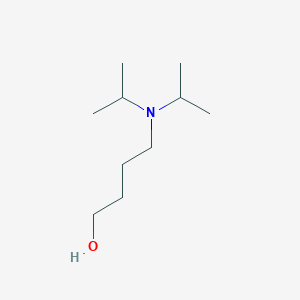
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)-
Übersicht
Beschreibung
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)-, also known as Theophylline-BPE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of theophylline, which is a naturally occurring compound found in tea leaves and cocoa beans. Theophylline-BPE has been synthesized through a number of methods and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE has been extensively studied for its scientific research applications. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE works by inhibiting the activity of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE increases the levels of cAMP and cGMP in cells, which can lead to a number of biochemical and physiological effects.
Biochemical and Physiological Effects:
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE has a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP in cells, which can lead to the relaxation of smooth muscle cells and the dilation of blood vessels. The compound has also been shown to inhibit the release of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. The compound is also relatively stable and can be stored for long periods of time without degradation. However, Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE does have some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. The compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE. One area of research is the development of new synthesis methods for the compound. Another area of research is the study of the compound's potential use in cancer therapy. Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE has also been studied for its potential use in the treatment of neurodegenerative diseases and inflammatory diseases, and further research in these areas is needed. Additionally, more research is needed to understand the long-term effects of Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE and its potential side effects.
Synthesemethoden
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE can be synthesized through a number of methods. One method involves the reaction of theophylline with 4-benzyl-1-piperazine in the presence of 2-hydroxypropyl bromide. This reaction results in the formation of Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE with a yield of approximately 70%. Another method involves the reaction of theophylline with 4-benzyl-1-piperazine in the presence of 2-(2-bromoethyl)-1,3-dioxolan-4-one. This reaction results in the formation of Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)--BPE with a yield of approximately 80%.
Eigenschaften
IUPAC Name |
7-(2-hydroxy-4-phenyl-3-piperazin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-24-19-18(20(29)25(2)21(24)30)27(14-23-19)13-17(28)16(26-10-8-22-9-11-26)12-15-6-4-3-5-7-15/h3-7,14,16-17,22,28H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYYPPNTJHUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(C(CC3=CC=CC=C3)N4CCNCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941885 | |
| Record name | 7-[2-Hydroxy-4-phenyl-3-(piperazin-1-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- | |
CAS RN |
19971-94-9 | |
| Record name | 7-(beta-Hydroxy-gamma-benzylpiperazinopropyl)theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019971949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[2-Hydroxy-4-phenyl-3-(piperazin-1-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
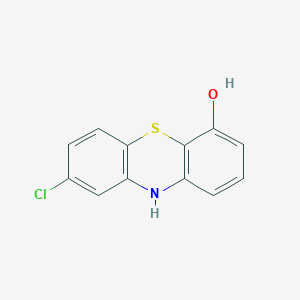
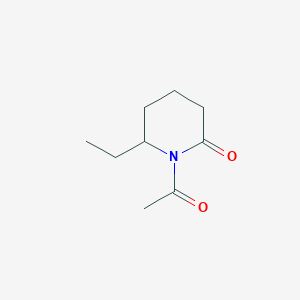

![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
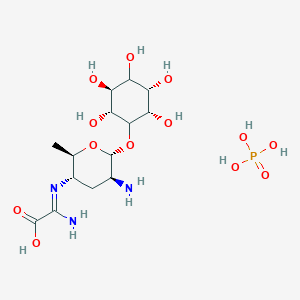
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
